Product packaging for Epsilon-viniferin(Cat. No.:CAS No. 62218-08-0)

Epsilon-viniferin

Cat. No.: B1682455
CAS No.: 62218-08-0
M. Wt: 454.5 g/mol
InChI Key: FQWLMRXWKZGLFI-YVYUXZJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-ε-Viniferin is a stilbene polyphenol and dimer of trans-resveratrol that has been found in various red wines and has diverse biological activities. It induces disaggregation of aggregated amyloid-β (1-42) (Aβ42; ) fibrils in a cell-free assay and decreases Aβ42- and IL-1β-induced release of TNF-α and IL-6 in primary mouse neuron and astrocyte cocultures. trans-ε-Viniferin reduces cytotoxicity induced by truncated huntingtin (Htt) in PC12 cells (EC50 = 30 nM). It also reduces production of reactive oxygen species (ROS), mitochondrial dysfunction, and PGC-1α depletion and increases protein levels and deacetylase activity of sirtuin 3 (SIRT3) in cells expressing mutant Htt. trans-ε-Viniferin inhibits calcium-activated chloride channel currents in HT-29 cells (IC50 = ~1 μM). In vivo, trans-ε-viniferin (2 μg per animal) reduces rotavirus-induced secretory diarrhea in mice without affecting the rotaviral infection. Dietary administration of trans-ε-viniferin reduces hepatic triglyceride accumulation and body weight increases in a mouse model of diet-induced obesity.>trans-epsilon-Viniferin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.>trans-ε-Viniferin is a stilbene polyphenol and dimer of trans-resveratrol that has been found in various red wines. It induces disaggregation of aggregated amyloid-β (1-42) (Aβ42) fibrils and decreases Aβ42- and IL-1β-induced release of TNF-α and IL-6 in primary mouse neuron and astrocyte cocultures. trans-ε-Viniferin reduces cytotoxicity induced by truncated huntingtin (Htt) in PC12 cells. It also reduces production of reactive oxygen species (ROS), mitochondrial dysfunction, and PGC-1α depletion and increases protein levels and deacetylase activity of sirtuin 3 (SIRT3) in cells expressing mutant Htt. trans-ε-Viniferin inhibits calcium-activated chloride channel currents in HT-29 cells. In vivo, trans-ε-viniferin reduces rotavirus-induced secretory diarrhea in mice without affecting the rotaviral infection. Dietary administration of trans-ε-viniferin reduces hepatic triglyceride accumulation and body weight increases in a mouse model of diet-induced obesity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O6 B1682455 Epsilon-viniferin CAS No. 62218-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-YVYUXZJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-08-0
Record name ε-Viniferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62218-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Viniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .EPSILON.-VINIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K8Z2K6Y7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Epsilon Viniferin Biosynthesis and Natural Occurrence

Epsilon-viniferin (ε-viniferin) is a naturally occurring stilbenoid, specifically a dehydrodimer of resveratrol (B1683913). mdpi.com Its biosynthesis is a direct result of the plant's defense mechanisms. The process involves the oxidative coupling of two resveratrol molecules. nih.govresearchgate.net This oligomerization is believed to proceed through the formation of phenoxyl radical intermediates, which are generated oxidatively. nih.govresearchgate.net The dimerization that forms ε-viniferin specifically occurs through an 8–10′ coupling of these resveratrol radicals. nih.gov

First identified in grapevine leaves in 1977, ε-viniferin is a key phytoalexin, a class of antimicrobial compounds synthesized by plants in response to stress. mdpi.comnih.gov As a resveratrol dimer, it is one of several oligostilbenes that plants produce for protection. nih.govresearchgate.net The primary and most well-known natural source of ε-viniferin is the grapevine (Vitis vinifera), where it is found in various parts of the plant including canes, roots, leaves, seeds, and stems. mdpi.comnih.gov The woody parts of the grapevine are considered the main natural repositories of this compound. mdpi.com Consequently, it is also present in products derived from grapes, such as red wine. mdpi.comresearchgate.net

Beyond grapevines, ε-viniferin and its glycosides have been isolated from a variety of other plant species. For instance, it is found in the stem bark of Dryobalanops aromatica and the oriental medicinal plant Vitis coignetiae. wikipedia.org

Presence in Other Plant Families

While the Vitaceae family, particularly Vitis vinifera, is the most prominent source, ε-viniferin is not exclusive to it. nih.govresearchgate.net Research has identified its presence in several other plant families, highlighting its role as a defense compound across a broader botanical spectrum. nih.gov Resveratrol (B1683913) oligomers, including ε-viniferin, have been isolated from at least five plant families: Vitaceae, Leguminosae, Gnetaceae, Dipterocarpaceae, and Cyperaceae. nih.gov

The following table details the presence of ε-viniferin in various plant families and species outside of the common grapevine.

Plant FamilyGenus/SpeciesPlant PartReference
DipterocarpaceaeDryobalanops aromaticaStem Bark wikipedia.org
DipterocarpaceaeCotylelobium melanoxylonWood and Bark nih.govmdpi.com
DipterocarpaceaeHopea spp.Not Specified mdpi.comnih.gov
PaeoniaceaePaeonia lactifloraNot Specified wikipedia.org
PaeoniaceaePaeonia suffruticosaSeeds nih.gov
LeguminosaeCaragana spp.Not Specified mdpi.com
LeguminosaeCaragana chamlaguRoot nih.gov
CyperaceaeCarex spp.Not Specified mdpi.com

This table is interactive. You can sort and filter the data.

Synthetic Strategies for Epsilon Viniferin and Its Analogues

Chemical Synthesis Methodologies for Epsilon-Viniferin

Chemical synthesis pathways for this compound often leverage the oxidative coupling of simpler stilbene (B7821643) precursors, with ongoing efforts to optimize reaction conditions and improve yields.

Oxidative cyclization is a primary approach for synthesizing this compound, often starting from resveratrol (B1683913), a well-known stilbene monomer researchgate.netfrontiersin.orgmdpi.com. This process typically involves the dimerization of resveratrol through oxidative radical coupling mdpi.comacs.org. Early attempts at synthesizing resveratrol dimers, such as delta-viniferin (B1206123), were reported in the late 1970s, proposing that oxidative oligomerization of resveratrol could lead to this compound acs.org.

The dimerization often proceeds via the coupling of oxidatively generated phenoxyl radicals acs.org. Different regioisomeric modes of coupling can occur, including 8–10′ coupling, which is characteristic of this compound, as well as 8–8′ coupling (leading to compounds like quadrangularin A and pallidol) and 3–8′ coupling (leading to delta-viniferin) mdpi.comacs.org.

While the oxidative cyclization of resveratrol using reagents like FeCl₃·6H₂O has been reported, these methods often result in low and inconsistent yields, along with the formation of inseparable adducts frontiersin.orgmdpi.com. This highlights the challenges in controlling the regioselectivity and efficiency of the radical coupling reactions.

To overcome the limitations of traditional oxidative coupling methods, ruthenium chloride (RuCl₃·H₂O) has emerged as an effective oxidizing agent for the synthesis of (±)-epsilon-viniferin frontiersin.orgmdpi.com. This approach offers a simple and effective method for the synthesis of (±)-epsilon-viniferin as a major product, alongside (±)-(E)-omega-viniferin as a minor product frontiersin.orgdongguk.edu.

A typical reaction involves adding ruthenium (III) chloride to a stirred solution of trans-resveratrol in a methanol (B129727)/water mixture at 0°C, followed by stirring at 35°C for several hours frontiersin.orgmdpi.com. The crude product is then purified using silica (B1680970) gel column chromatography frontiersin.orgmdpi.com. This method has shown improved results compared to ferric chloride-mediated reactions, providing a more reliable route for obtaining this compound mdpi.com.

Table 1: Example of Ruthenium Chloride-Induced Synthesis Conditions and Yields frontiersin.orgmdpi.com

ReactantAmount (Resveratrol)Oxidizing AgentAmount (RuCl₃·H₂O)SolventTemperatureTimeProduct Yield (this compound enriched)Unreacted Resveratrol
Trans-resveratrol1.0 g (4.38 mmol)Ruthenium (III) chloride hydrate1.09 g (5.26 mmol)Methanol/Water (10:1)0°C to 35°C3 h340 mg350 mg (1.53 mmol)

Chemo-Enzymatic Synthesis of this compound

Chemo-enzymatic synthesis combines chemical reactions with enzymatic catalysis to achieve specific transformations, often with improved selectivity and milder reaction conditions. The biosynthesis of dimeric stilbenoids, including this compound, is generally accepted to proceed through phenolic oxidative coupling, with various enzymatic mechanisms proposed rsc.org.

Enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) have been shown to mediate the oxidative dimerization of resveratrol, although this can lead to different regioisomers like delta-viniferin mdpi.comacs.org. Laccases, such as those from Trametes versicolor (TvL), have also been employed for the oxidative coupling of stilbenoids, leading to the formation of dimeric compounds including this compound rsc.org. These enzymatic approaches can offer a more biomimetic route to these complex natural products.

Research has explored the chemoenzymatic synthesis of methoxylated derivatives of trans-delta-viniferin (B1246914) using the enzymatic secretome of Botrytis cinerea, indicating the potential for similar approaches with this compound analogues researchgate.net.

Derivatization and Structural Modification for Research Purposes

Derivatization and structural modification of this compound are undertaken to explore its structure-activity relationships, enhance its biological properties, or improve its pharmacokinetic profile for research purposes.

One common modification involves acetylation. For instance, this compound pentaacetate has been synthesized, and its effects on cell proliferation have been studied in comparison to this compound itself thegoodscentscompany.comcapes.gov.br. Such modifications can alter the compound's solubility, stability, and interaction with biological targets.

Further derivatization can involve other protecting groups or functional group transformations to create a library of analogues. For example, methylated viniferins have been synthesized and characterized to investigate their biological activities researchgate.net. The ability to synthesize various derivatives allows researchers to pinpoint the molecular determinants of the activity of individual chemical species and to highlight potential synergies among them mdpi.com. This is crucial for understanding the therapeutic potential and optimizing the properties of this compound and its related compounds.

Extraction, Isolation, and Purification Methodologies for Epsilon Viniferin

Advanced Extraction Techniques from Natural Sources

The initial step in obtaining epsilon-viniferin involves its extraction from plant materials, most notably from grapevine canes, stems, and roots. The choice of extraction technique significantly impacts the efficiency and selectivity of the process.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a widely used method for obtaining this compound. The selection of an appropriate solvent is crucial and is often guided by the polarity of the target compound. Protic solvents like methanol (B129727) and ethanol (B145695), as well as aprotic solvents such as acetone (B3395972), have been extensively investigated for their efficacy in extracting stilbenes, including this compound.

Research has shown that methanol generally exhibits better extraction efficiency for this compound from grapevine canes compared to acetone. The yield of extracted compounds is also influenced by various experimental conditions. For instance, studies comparing different extraction methods such as maceration at room temperature, extraction at elevated temperatures, fluidized-bed extraction, Soxhlet extraction, microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) have provided valuable insights. The highest concentration of trans-ε-viniferin (2260 ± 90 µg/g dry weight) was achieved through extraction at 50 °C. Furthermore, the optimization of solid-liquid extraction conditions has revealed that temperature and ethanol concentration are major variables affecting the yield of trans-ε-viniferin, with maximum yields predicted at moderate ethanol concentrations (50-70%) and high temperatures (83.6°C).

The physical state of the plant material also plays a role; for example, powdered grape cane material can yield different results compared to cut cane. The combination of ethanol and diethyl ether has also been explored, with a 4:1 ratio showing promise for trans-resveratrol extraction, a related stilbene (B7821643).

Table 1: Comparison of Solvent-Based Extraction Methods for ε-Viniferin

Extraction Method Solvent Plant Material Key Findings Reference
Maceration Methanol, Acetone Grape Cane (cut) Methanol was generally more effective than acetone for stilbene extraction.
Extraction at 50°C Methanol Grape Cane (powdered) Highest yield for trans-ε-viniferin (2260 ± 90 µg/g d.w.).
Accelerated Solvent Extraction (ASE) Methanol Grape Cane (powdered) Highest total stilbene yield (8500 ± 1100 µg/g d.w.).
Solid-Liquid Extraction Ethanol/Water Milled Grape Canes Optimal conditions: 50-70% ethanol at 83.6°C.

Green Extraction Methods (e.g., Natural Deep Eutectic Solvents)

In recent years, there has been a growing emphasis on developing environmentally friendly extraction methods. Natural Deep Eutectic Solvents (NADES) have emerged as a promising green alternative to conventional organic solvents for the extraction of bioactive compounds. NADES are mixtures of natural compounds, such as sugars, organic acids, and choline (B1196258) chloride, that form a eutectic mixture with a lower melting point than the individual components.

For the extraction of this compound and resveratrol (B1683913) from grapevine canes, the use of NADES has been successfully demonstrated. A study utilizing a solvent mixture of choline chloride and 1,2-propanediol, assisted by ultrasound, resulted in high extraction yields of both compounds. Specifically, ultrasonic-assisted extraction with this NADES yielded 3.01 ± 0.13 mg/g dry weight of ε-viniferin. This approach not only offers an eco-friendly option but can also enhance extraction efficiency. The selection of the most suitable NADES can be guided by in silico methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS), which helps in predicting the extraction efficiency of different solvent combinations, thereby reducing the need for extensive preliminary experiments.

Table 2: Green Extraction of ε-Viniferin using NADES

NADES Composition Assistance Method Extraction Yield of ε-viniferin (mg/g DW) Key Advantage Reference

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, efficient separation and purification techniques are necessary to isolate this compound with high purity. Various chromatographic methods have been successfully employed for this purpose.

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC)

Countercurrent chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to hold the stationary phase in place, allowing for faster separations.

HSCCC has proven to be a feasible, economical, and efficient technique for the preparative isolation of stilbenes from plant extracts. In one study, a one-step HSCCC separation of a crude sample from Vitis vinifera L. cv. Cabernet Sauvignon roots yielded 18.7 ± 0.5 mg of ε-viniferin with a purity of 94.37% from 241 mg of crude sample. The two-phase solvent system used was composed of chloroform-methanol-n-butanol-water (4:3:0.05:2, v/v). Another application of counter-current chromatography for the isolation of stilbenes from wine grape stems utilized a solvent system of n-hexane/ethyl acetate/methanol/water (2:5:4:5, v/v/v/v), successfully separating trans-ε-viniferin with a purity of 93.2%.

Table 3: HSCCC and CCC for ε-Viniferin Purification

Technique Solvent System Source Yield Purity Reference
HSCCC Chloroform-methanol-n-butanol-water (4:3:0.05:2, v/v) Vitis vinifera L. cv. Cabernet Sauvignon roots 18.7 ± 0.5 mg from 241 mg crude sample 94.37%

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products. Preparative HPLC, which utilizes larger columns and higher flow rates, is employed for the isolation of pure compounds in sufficient quantities for further research.

A newly modified and validated reversed-phase HPLC-DAD/MS method has been successfully used for the determination of trans-ε-viniferin, cis-ε-viniferin, and trans-resveratrol. In this method, chromatographic peaks were identified by comparing retention times and UV and MS spectra with those of standard compounds. The retention time for trans-ε-viniferin was recorded at 14.3 minutes. Another semi-preparative HPLC method for the purification of trans-ε-viniferin involved a C18 column and a gradient elution with a mobile phase consisting of ultra-pure water and acetonitrile (B52724):water (50:50, v:v), both acidified with 0.025% TFA, at a flow rate of 2 mL/min.

Centrifugal Partition Chromatography (CPC) Applications

Centrifugal Partition Chromatography (CPC) is another form of liquid-liquid partition chromatography that has been effectively used for the preparative purification of stilbenoids. This support-free liquid-liquid chromatographic procedure has been instrumental in isolating various stilbenes, including (+)-E-(epsilon)-viniferin, from Vitis vinifera stem extracts.

The selection of an appropriate solvent system is critical for successful CPC separation. Quaternary Arizona solvent systems, composed of n-heptane/ethyl acetate/methanol/water, have been tested, with systems K (1:2:1:2, v/v) and M (5:6:5:6, v/v) being identified as optimal for separating stilbenes. In another study, a new elution mode called "back-step" was developed in conjunction with a classical elution approach in CPC, which allowed for the efficient purification of (E)-ε-viniferin with greater than 90% purity from a root extract of a Vitis riparia × Vitis berlandieri grapevine hybrid.

Yield Optimization and Scalability of this compound Isolation

The efficient isolation of ε-viniferin from natural sources is a critical factor for its commercial viability in various industries, including pharmaceuticals and cosmetics. Research has focused on optimizing extraction and purification methodologies to maximize yields and developing scalable processes to meet potential market demands.

Yield Optimization

The yield of ε-viniferin is highly dependent on the plant source, extraction method, and solvent system employed. Grapevine canes and stalks are among the most studied sources due to their relatively high concentrations of this stilbenoid. nih.govnih.gov

Extraction Techniques and Solvent Systems:

Solid-liquid extraction is the most common method for obtaining ε-viniferin. The choice of solvent and extraction conditions significantly impacts the efficiency of the process. Studies have shown that hydroalcoholic solutions, particularly ethanol-water mixtures, are effective for extracting stilbenoids from grape canes. nih.gov The optimization of parameters such as temperature and ethanol concentration has been found to be crucial. For instance, increasing the extraction temperature generally leads to higher yields of trans-ε-viniferin. nih.gov

One study systematically investigated the optimization of solid-liquid extraction from milled grape canes, revealing that temperature and ethanol concentration were the most significant variables. nih.gov The highest predicted yield for trans-ε-viniferin (2.03 mg/g dry weight) was achieved with a moderate ethanol concentration (50-70%) at a high temperature (83.6°C). nih.gov

Ultrasound-assisted extraction has also emerged as a promising technique to enhance extraction efficiency and reduce processing time. The use of an ultrasonic homogenizer with Natural Deep Eutectic Solvents (NADES) has been shown to yield significantly higher amounts of ε-viniferin (3.01 mg/g dry weight) in a much shorter time (4.5 minutes) compared to traditional maceration or ultrasonic bath methods. nih.gov

The table below summarizes the yields of trans-ε-viniferin obtained under different extraction conditions.

Plant SourceExtraction MethodSolvent SystemTemperatureYield (mg/g dry weight)Reference
Milled Grape CanesSolid-Liquid Extraction50-70% Ethanol83.6°C2.03 nih.gov
Grapevine CanesUltrasonic HomogenizerNADES (Choline chloride/1,2-propanediol)Not specified3.01 nih.gov
Grapevine CanesUltrasonic BathNADES (Choline chloride/1,2-propanediol)Not specified< 2.0 nih.gov
Grapevine CanesMaceration (Stirring)NADES (Choline chloride/1,2-propanediol)Not specified< 1.0 nih.gov

Purification Strategies:

Following extraction, various chromatographic techniques are employed for the isolation and purification of ε-viniferin. A notable development in this area is the use of polyvinylidene fluoride (B91410) (PVDF) for the selective adsorption of ε-viniferin from crude extracts. nih.govnih.gov This method exploits the significant difference in adsorption affinity between ε-viniferin and its monomer, resveratrol, allowing for an efficient and inexpensive enrichment process. nih.gov In one experiment, a crude extract from "Merlot noir" stalks containing 15.8% ε-viniferin was subjected to a single PVDF adsorption-desorption cycle, resulting in a fraction enriched in ε-viniferin by 3.6 times, achieving a concentration of 25.1%. nih.gov

Another patented method involves liquid-liquid partitioning with ethyl acetate. google.com When a crude extract was dissolved in an acetone-water solution and partitioned with ethyl acetate, the aqueous fraction contained over 79% of the total mass of ε-viniferin. google.com

Scalability of this compound Isolation

The transition from laboratory-scale isolation to industrial-scale production presents several challenges, including maintaining purification efficiency and economic viability.

Chromatographic Scale-Up:

Scaling up chromatographic processes is a fundamental step for large-scale production. The primary principle is to maintain the separation quality achieved at the laboratory scale by proportionally increasing the column volume and the volume of the feed material. amazonaws.com To ensure consistent performance, key parameters such as the bed height, packing density, and linear flow velocity should be kept constant between the small-scale and large-scale columns. amazonaws.com

High-Performance Countercurrent Chromatography (HPCCC) has shown good potential for scale-up. A two-step HPCCC method successfully isolated ε-viniferin with high purity, and the isolated amounts (3.2% from the extract) suggest good potential for scaling up using larger volume all-liquid CCC devices. nih.gov

Alternative Production Systems:

Plant cell culture technology offers a sustainable and controllable alternative to extraction from field-grown plants for producing ε-viniferin. mdpi.com Suspension cultures of grape cells can be cultivated in large-scale bioreactors under controlled environmental and nutritional conditions. mdpi.com The use of elicitors, such as methyl jasmonate and stevioside, can significantly enhance the biosynthesis and accumulation of stilbenes like viniferin (B1239022) in these cultures. mdpi.com High-performance liquid chromatography (HPLC) analysis of an extract from grape flower cell cultures revealed a substantial ε-viniferin content of 547.58 ppm. mdpi.com This biotechnological approach minimizes environmental impact and batch-to-batch variability, offering a promising scalable platform for consistent ε-viniferin production. mdpi.com

The table below outlines different scalable approaches for ε-viniferin isolation and production.

MethodApproachKey AdvantagesReported Yield/PurityReference
PVDF AdsorptionSelective enrichment from crude extractsInexpensive, straightforward, high selectivity3.6-fold enrichment in a single cycle nih.gov
High-Performance Countercurrent ChromatographyAll-liquid chromatographic separationGood potential for scale-up, high purity3.2% isolated amount from extract nih.gov
Plant Cell CultureBiotechnological production in bioreactorsSustainable, consistent, controlled production547.58 ppm in cell culture extract mdpi.com

Advanced Analytical Techniques for Epsilon Viniferin

Spectroscopic Characterization

Spectroscopic techniques are fundamental for determining the chemical structure, confirming molecular identity, and quantifying epsilon-viniferin.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity of atoms and the stereochemistry of the molecule. For this compound, 1H and 13C NMR spectra are routinely used to confirm its benzofuran (B130515) ring structure and the presence of characteristic aromatic and aliphatic protons and carbons nih.govresearchgate.netnih.govfrontiersin.orgnih.gov.

For instance, 1H-NMR spectra of trans-ε-viniferin in deuterated acetone (B3395972) typically show specific doublets at δ 7.21 (2H, J = 9.0 Hz, H-2A and H-6A) and δ 6.83 (2H, J = 8.0 Hz, H-3A and H-5A) nih.gov. The application of 2D NMR techniques, such as 1H-1H-COSY, HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for assigning specific proton and carbon signals and for confirming the complex connectivity within the dimeric structure nih.govresearchgate.netmdpi.comresearchgate.net. NOESY experiments are particularly vital for determining the relative and absolute configurations of the stereocenters within the dihydrofuran ring, which are critical for distinguishing between different stereoisomers of this compound nih.govmdpi.com.

A summary of typical NMR data for this compound (example from literature for trans-ε-viniferin) is presented in the table below, showcasing the detailed information obtained from these analyses.

Table 1: Representative 1H-NMR Data for trans-ε-Viniferin (Partial Data)

Chemical Shift (δ, ppm)MultiplicityJ (Hz)Number of ProtonsAssignment
7.21d9.02HH-2A, H-6A
6.83d8.02HH-3A, H-5A
6.88d16.81H
6.61d16.81H
5.52d5.61H
4.51d5.61H

Note: This table presents partial, illustrative data based on literature examples for trans-ε-viniferin. Actual full NMR spectra contain many more signals for complete structural elucidation. nih.govnih.gov

Mass Spectrometry (MS) is extensively used for the molecular confirmation of this compound and, more importantly, for the identification and characterization of its various metabolites in biological matrices. MS provides precise molecular weight information and fragmentation patterns that are characteristic of the compound. This compound has a molecular formula of C28H22O6 and a molecular weight of 454.48 g/mol nih.govnih.govuni.luwikidata.org.

In positive ion mode, this compound typically shows a pseudomolecular ion at m/z 455.14891 [M+H]+ nih.govuni.lu. In negative ion mode, the deprotonated molecule [M-H]- at m/z 453.13435 is commonly observed uni.lumdpi.comfrontiersin.org. High-resolution mass spectrometry (HRMS) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly valuable for identifying and quantifying this compound and its phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, in complex biological samples like plasma, liver, kidneys, and adipose tissues mdpi.commdpi.comresearchgate.netresearchgate.net.

For instance, this compound mono-glucuronides produce quasi-molecular ions [M-H]- at m/z 629, while this compound mono-sulfates show [M-H]- at m/z 533 mdpi.commdpi.com. The use of LC-HRMS allows for the sensitive and specific detection of these metabolites, even at low concentrations, providing critical information on the compound's metabolic pathways and tissue distribution mdpi.comresearchgate.net.

Table 2: Characteristic Mass Spectrometry Ions for this compound and Metabolites

Compound/MetaboliteIon Typem/z (Observed)Molecular Formula
This compound[M+H]+455.14891C28H22O6
This compound[M-H]-453.13435C28H22O6
This compound Glucuronide[M-H]-629C34H30O12
This compound Sulfate[M-H]-533C28H22O9S

Note: m/z values for metabolites are representative of mono-conjugated forms. mdpi.comuni.lumdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantification of this compound, particularly when coupled with chromatographic methods. This compound, being a polyphenol with conjugated double bonds, exhibits characteristic absorption maxima in the UV-Vis region, allowing for its detection and quantification nih.govijprajournal.comcas.cz.

The UV spectra of trans-ε-viniferin in methanol (B129727) typically show λmax values at 203 nm (log ε 5.05), 230 nm (log ε 4.87), and 324 nm (log ε 4.57) nih.gov. These distinct absorption bands enable the use of UV detectors in High-Performance Liquid Chromatography (HPLC-UV) systems for monitoring and quantifying this compound in various samples, including plant extracts and wine researchgate.netnih.govfrontiersin.orgsemanticscholar.org. The method's reliability for quantification is often supported by developing calibration curves, linearity, and repeatability studies frontiersin.orgnih.gov. For example, a UHPLC-UV/DAD method developed for quantifying (E)-ε-viniferin showed a repeatability with a %RSD of 0.9% for area values frontiersin.org.

Chromatographic Quantification and Detection

Chromatographic techniques are essential for the separation, purification, and accurate quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with UV (HPLC-UV) or Mass Spectrometry (HPLC-MS) detectors are the gold standard for purity assessment and concentration determination of this compound. These methods allow for the separation of this compound from other co-existing compounds in various matrices, such as grape extracts, wines, and biological samples researchgate.netnih.govfrontiersin.orgresearchgate.netsemanticscholar.org.

For purity assessment, reversed-phase HPLC (RP-HPLC) with UV detection (e.g., at 280 nm, 254 nm, or 320 nm) is commonly employed researchgate.netnih.govfrontiersin.org. For example, this compound has been isolated with high purity (e.g., 94.37% or 98%) using preparative HPLC or UHPLC-UV/DAD methods researchgate.netfrontiersin.orgnih.gov.

For concentration determination, external calibration curves are established using known concentrations of this compound standards. HPLC-MS, particularly triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode, offers high sensitivity and specificity for quantification in complex biological samples like plasma researchgate.net. A method for trans-ε-viniferin quantification in mouse plasma achieved a lower limit of quantification (LLOQ) of 5 ng/mL with a linear range of 5-2500 ng/mL, demonstrating high precision and accuracy researchgate.net. Various mobile phases, typically consisting of aqueous solutions (e.g., water with formic acid) and organic solvents (e.g., acetonitrile (B52724) or methanol), are used with C18 columns to achieve optimal separation nih.govfrontiersin.orgresearchgate.net.

Table 3: Representative HPLC Parameters for this compound Analysis

ParameterHPLC-UV ExampleHPLC-MS Example
Column TypeAgilent Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm) nih.govEclipse Plus C-18 (1.8 µm, 100 x 4.6 mm) researchgate.net
Mobile Phase AH2O with 0.1% trifluoroacetic acid nih.gov0.1% formic acid in water researchgate.net
Mobile Phase BAcetonitrile with 0.1% trifluoroacetic acid nih.gov0.1% formic acid in acetonitrile researchgate.net
Flow Rate1.0 mL/min nih.gov0.5 mL/min researchgate.net
UV Detection (nm)280, 254 nih.govN/A (MS detection)
MS ModeN/APositive ion mode, SRM researchgate.net
LLOQ (Quantification)N/A5 ng/mL researchgate.net
Linear RangeN/A5-2500 ng/mL researchgate.net

Note: Parameters can vary significantly depending on the specific application and matrix. nih.govresearchgate.net

This compound possesses two stereochemical centers at positions 7a and 8a on its dihydrofuran ring, leading to the existence of enantiomers, namely (7aR, 8aR)-(-)-E-ε-viniferin and (7aS, 8aS)-(+)-E-ε-viniferin nih.govresearchgate.netsciprofiles.comresearchgate.net. The ability to separate and quantify these enantiomers is crucial, as their relative abundance can serve as a chemotaxonomic marker for distinguishing grapevine cultivars nih.govresearchgate.netsciprofiles.com.

Chiral HPLC, utilizing specialized chiral stationary phases, is the primary technique for this purpose. Columns such as Kromasil 5-AmyCoat or Chiralpak IA are commonly employed for the enantioselective separation of this compound researchgate.netmdpi.com. The mobile phases typically consist of mixtures of non-polar and polar organic solvents, often with modifiers like trifluoroacetic acid researchgate.netmdpi.com.

Research has successfully isolated and purified this compound enantiomers from grapevine cane cultivars using preparative and chiral HPLC. This allowed for the determination of the proportion of each enantiomer and the calculation of the enantiomeric excess (ee%) for various grape varieties nih.govresearchgate.netsciprofiles.com. The enantiomeric excess is calculated as: ee% = (% enantiomer 1 - % enantiomer 2) / (% enantiomer 1 + % enantiomer 2) * 100% researchgate.net. This pioneering work highlights the significance of this compound enantiomeric excess as a chemical marker in viticulture nih.govresearchgate.netsciprofiles.com.

In Silico Approaches for Analytical Method Development (e.g., COSMO-RS)

In silico approaches, particularly those utilizing the Conductor-like Screening Model for Real Solvents (COSMO-RS), have emerged as powerful tools in the development and optimization of analytical methods for compounds like this compound. COSMO-RS is a computational chemistry method that predicts the thermodynamic properties of molecules in solution, enabling the rational selection of solvents and conditions for extraction and separation processes.

For this compound, COSMO-RS calculations have been instrumental in reducing the extensive preliminary experimental work typically required for isolation and extraction. nih.govresearchgate.net This approach has been applied to support the isolation of this compound and resveratrol (B1683913) from grapevine canes, a significant side-stream of wine production. nih.govresearchgate.net

A key application of COSMO-RS involves the selection of optimal solvent systems for extraction. Researchers have utilized COSMO-RS to identify suitable combinations of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs) for natural deep eutectic solvents (NADES). nih.govresearchgate.net NADES are considered environmentally friendly alternatives to traditional organic solvents, and their physicochemical properties, such as polarity and solution capability, are critical for extraction efficiency. nih.gov By predicting these interactions, COSMO-RS facilitates the design of NADES that can effectively extract stilbenoids like this compound. nih.govresearchgate.net

Furthermore, the integration of COSMO-RS calculations with techniques like High-Performance Countercurrent Chromatography (HPCCC) biphasic solvent system calculations offers a robust combination for the sustainable extraction, recovery, and isolation of natural products. nih.govresearchgate.net This in silico-supported workflow significantly streamlines the development of analytical methods, leading to a reduction in the number of experimental tests required for the efficient extraction and isolation of natural compounds. researchgate.net

Stability Assessment in Research Contexts

The stability of this compound is a critical factor in research, influencing its handling, storage, and the interpretation of experimental results. Studies have shown that this compound, similar to other stilbene (B7821643) polyphenols, exhibits rapid degradation in certain biological media. wikipedia.org For instance, in Dulbecco's modified Eagle's medium (DMEM), stilbene polyphenols tend to disappear quickly, with half-lives generally being short, as observed for resveratrol (e.g., 1 hour). wikipedia.org

Beyond chemical degradation in media, this compound also undergoes metabolic transformations. Research involving incubations with liver microsomes has demonstrated that this compound is rapidly glucuronidated. wikipedia.org While the extent of glucuronidation for this compound was observed to be lower than that of its monomer, resveratrol, glucuronidation remains a primary metabolic pathway for polyphenols. wikipedia.org This metabolic instability can impact its bioavailability and biological activity in in vivo studies.

Despite challenges related to its inherent low bioavailability and stability, this compound continues to be a subject of intense research. Ongoing efforts in the scientific community are focused on strategies to enhance its stability, which is crucial for maximizing its potential in various applications. labshare.cn

For research purposes, proper storage conditions are essential to maintain the integrity of this compound. Stock solutions are typically recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month, provided they are in sealed containers and protected from moisture and light. The stability of phenolic compounds, including this compound, in complex matrices such as grape stem extracts has also been a subject of investigation, highlighting the importance of matrix effects on compound stability. wikipedia.org

Biological Activities and Molecular Mechanisms of Epsilon Viniferin

Antioxidant Activity and Oxidative Stress Modulation

Epsilon-viniferin demonstrates robust antioxidant capabilities, playing a crucial role in mitigating oxidative stress by directly neutralizing reactive oxygen species (ROS) and enhancing the body's endogenous antioxidant defense systems. guidetopharmacology.orgfrontiersin.orgmdpi.com

Scavenging of Reactive Oxygen Species (ROS)

This compound is an effective scavenger of various reactive oxygen species. Studies have shown its ability to prevent cell death and decrease ROS production in vascular endothelial cells (VECs) exposed to hydrogen peroxide (H₂O₂). guidetopharmacology.org It functions as a potent radical scavenging agent, exhibiting superior activity compared to δ-viniferin. nih.gov The mechanisms underlying its radical scavenging activity involve both hydrogen atom transfer (HAT) and radical adduct formation (RAF). guidetopharmacology.orgnih.gov Furthermore, ε-viniferin has been observed to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, galvinoxyl, and superoxide (B77818) free radicals. nih.gov In human neutrophils, ε-viniferin specifically inhibits N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-induced superoxide anion production in a concentration-dependent manner. wikipedia.orgresearchgate.net

Table 1: this compound's ROS Scavenging Activity

ROS Type / AssayEffectIC50 (μM)Reference
Intracellular ROS (in VECs)Decreased productionNot specified guidetopharmacology.org
DPPH radicalScavengedNot specified nih.gov
Hydroxyl radicalScavengedNot specified nih.gov
Galvinoxyl radicalScavengedNot specified nih.gov
Superoxide free radicalsScavengedNot specified nih.gov
fMLP (0.1 μM)-induced superoxide anion production (human neutrophils)Inhibited2.30 ± 0.96 wikipedia.orgresearchgate.net
fMLP (1 μM)-induced superoxide anion production (human neutrophils)Inhibited9.80 ± 0.21 wikipedia.orgresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, ε-viniferin modulates the activity of key endogenous antioxidant enzymes. It has been shown to stimulate the activity of catalase and glutathione (B108866) peroxidase (GPx) in a time-dependent manner. guidetopharmacology.org Additionally, it increases the expression of catalase, contributing to the cellular defense against oxidative damage. mdpi.com

Table 2: Modulation of Endogenous Antioxidant Enzyme Systems by this compound

EnzymeEffectReference
CatalaseStimulated activity, increased expression guidetopharmacology.orgmdpi.com
Glutathione Peroxidase (GPx)Stimulated activity guidetopharmacology.org
Superoxide Dismutase (SOD)Can lead to high levels of activity wikipedia.org

Protection Against Cellular Oxidative Damage

This compound provides significant protection against cellular oxidative damage. It safeguards vascular endothelial cells (VECs) from oxidative stress by suppressing the increase in intracellular oxygen species. wikipedia.org This protection extends to preventing cell death in VECs incubated with H₂O₂. guidetopharmacology.org Moreover, ε-viniferin improves the viability of HeLa and PC12 cells following damage induced by H₂O₂ and β-amyloid peptide, respectively. frontiersin.org It also contributes to the protection against hydrogen peroxide-induced DNA damage. nih.gov

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting the production of inflammatory mediators and modulating crucial inflammatory signaling pathways. guidetopharmacology.orgmdpi.comfishersci.no

Inhibition of Inflammatory Mediators

This compound effectively reduces the levels of various inflammatory mediators. Research indicates that it decreases the amount of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). fishersci.no It also inhibits the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced cells and significantly reduces nitric oxide (NO) release in a dose-dependent manner under similar conditions. fishersci.no Furthermore, ε-viniferin specifically inhibits fMLP-induced superoxide anion production in human neutrophils, contributing to its anti-inflammatory profile. wikipedia.orgresearchgate.net

Table 3: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorEffectReference
Tumor Necrosis Factor-alpha (TNF-α)Decreased amount fishersci.no
Interleukin-6 (IL-6)Decreased amount fishersci.no
Prostaglandin E2 (PGE2)Inhibited production fishersci.no
Nitric Oxide (NO)Reduced release (dose-dependent) fishersci.no
Superoxide anion (fMLP-induced)Inhibited production wikipedia.orgresearchgate.net

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory actions of ε-viniferin are mediated through its modulation of key intracellular signaling pathways. It has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. fishersci.nomdpi.com Additionally, in fMLP-induced human neutrophils, ε-viniferin inhibits the phosphorylation of Extracellular signal-regulated kinases (ERK), Akt, and Src, which are critical components of various signaling cascades involved in inflammatory responses. wikipedia.orgresearchgate.net Its ability to modulate the microglia secretory milieu also contributes to reducing the cytotoxic effects of microglia secretome by eliciting adaptive protective responses directly in neurons. mdpi.com

Table 4: Modulation of Inflammatory Signaling Pathways by this compound

Signaling Pathway/ProteinEffectReference
Nuclear Factor-kappa B (NF-κB)Inhibited activation fishersci.nomdpi.com
Extracellular signal-regulated kinases (ERK)Inhibited phosphorylation wikipedia.orgresearchgate.net
AktInhibited phosphorylation wikipedia.orgresearchgate.net
SrcInhibited phosphorylation wikipedia.orgresearchgate.net

Anti-obesity and Anti-diabetic Effects

Regulation of Glucose Homeostasis

This compound has demonstrated notable effects on glucose homeostasis, suggesting its potential in managing conditions related to glucose dysregulation. Studies have shown that this compound can ameliorate insulin (B600854) resistance. In an in vivo study involving five-week-old male C57BL/6J mice fed a high-fat diet, supplementation with 0.2% this compound for four weeks resulted in lower plasma insulin levels, even though glucose levels remained unchanged, indicating an improvement in insulin sensitivity. guidetopharmacology.org

Furthermore, this compound has been observed to directly influence intestinal glucose absorption. Research evaluating its effects on electrogenic small intestinal glucose absorption and sodium-dependent glucose uptake in brush border membrane vesicles (BBMV) of porcine small intestines revealed a significant decrease in glucose-induced increases of short-circuit currents after preincubation with this compound. mims.comuni-freiburg.de This suggests a direct influence on the sodium-glucose co-transporter 1 (SGLT1) transport system. mims.com Comparative analyses indicated that this compound resulted in a total absence of glucose transport in ileal and jejunal BBMV, demonstrating a stronger inhibitory effect than trans-resveratrol in this regard. guidetopharmacology.org

Specific enantiomers of this compound also exhibit differential inhibitory effects on sodium-glucose co-transporters. For instance, (+)-ε-viniferin has been shown to inhibit SGLT1 by 44%, while (−)-ε-viniferin demonstrated a 35% inhibition of SGLT2. guidetopharmacology.org

Modulation of Metabolic Pathways (e.g., AMPK, SIRT1 phosphorylation)

This compound plays a role in modulating key metabolic pathways, particularly through its influence on AMP-activated protein kinase (AMPK) and sirtuin (SIRT) activities. In 3T3-L1 adipocytes, this compound significantly elevated the expression of both SIRT1 and phosphorylated AMPK (p-AMPK), the active form of AMPK. uni.lu This modulation is crucial for metabolic regulation, as the suppression of lipid accumulation by this compound was completely blocked by a SIRT1 inhibitor (EX527), indicating that its anti-adiposity function is mediated, at least in part, by increased SIRT1 expression. uni.lu

Beyond SIRT1, trans-(-)-ϵ-viniferin has been shown to increase mitochondrial SIRT3 levels, activate AMPK, and replenish cellular NAD+ levels. wikipedia.orgmims.com The elevation in NAD+ is critical as it leads to the activation of SIRT3 deacetylase activity, which in turn enhances the antioxidant activity of its target substrate, Manganese Superoxide Dismutase (Mn-SOD). wikipedia.org Moreover, SIRT3 is involved in deacetylating Liver Kinase B1 (LKB1), an upstream kinase of AMPK. This deacetylation leads to the activation of AMPK, thereby promoting mitochondrial biogenesis and maintaining energy metabolism homeostasis within cells. wikipedia.orgmims.com

Enzyme Modulation

This compound exhibits significant inhibitory effects on various enzymes, highlighting its broad pharmacological relevance.

Inhibition of Human Cytochrome P450 (CYP) Activities

This compound demonstrates potent inhibitory activity against a range of human cytochrome P450 (CYP) enzymes. fishersci.cafishersci.cabmrb.iowikipedia.org These enzymes are crucial for drug metabolism, and their inhibition can impact the pharmacokinetics of co-administered medications. This compound acts as a potent inhibitor for various CYP activities, with reported Ki values ranging from 0.5 to 20 µM. mpg.de

Specific inhibitory effects have been observed across multiple CYP isoforms, as detailed in the table below:

CYP IsoformInhibition TypeKi/IC50 Value (µM)Reference
CYP2B6Ki3 mpg.de
CYP1A2Ki5 mpg.de
CYP3A4Ki10 mpg.de
CYP4AIC5015 mpg.de
CYP2E1IC5025 mpg.de
CYP2A6Ki60 mpg.de

This compound has also been shown to inhibit CYP1A1 and CYP1B1 activities. wikipedia.org

Inhibition of Pancreatic α-amylase

This compound effectively inhibits the activity of pancreatic α-amylase, an enzyme responsible for the digestion of complex carbohydrates into simpler sugars, making it relevant for blood glucose management. guidetopharmacology.orgguidetopharmacology.orgnih.govnih.gov Studies have indicated that dimeric stilbenoids, including viniferin (B1239022) isomers, can be more effective inhibitors of pancreatic α-amylase than the reference drug acarbose. nih.govnih.gov

Interestingly, the inhibitory efficacy of this compound is influenced by its stereochemistry. Racemic forms of trans-ε-viniferin have demonstrated a greater inhibitory effect compared to their pure enantiomeric forms at an equivalent total concentration. guidetopharmacology.orgnih.gov Among the pure enantiomers, the (R,R) configuration exhibited higher inhibitory capacity than the (S,S) configuration. guidetopharmacology.org Molecular docking studies suggest that sequential binding occurs when racemic forms are used, leading to an increased inhibitory effect. guidetopharmacology.org

Inhibition of Monoamine Oxidase Activity

(-)-Trans-epsilon-viniferin has been identified as an inhibitor of monoamine oxidase (MAO) activity. fishersci.cabmrb.io MAO enzymes play a critical role in the breakdown of neurotransmitters like noradrenaline and 5-hydroxytryptamine (serotonin). This compound concentration-dependently inhibits the enzymatic activity of both human recombinant MAO-A and MAO-B isoforms. bmrb.io While inhibiting both, it shows a slight but significant selectivity towards MAO-B over MAO-A. bmrb.io Furthermore, (-)-trans-epsilon-viniferin also inhibits the uptake of [3H]noradrenaline and [3H]5-hydroxytryptamine by synaptosomes from rat brain, and the uptake of [3H]5-hydroxytryptamine by human platelets. fishersci.cabmrb.io

Epsilon Viniferin Metabolism and Biotransformation

Glucuronidation Pathways of Epsilon-Viniferin

Glucuronidation is a major metabolic pathway for this compound, particularly prominent in rats. This process involves the conjugation of glucuronic acid to the hydroxyl groups of this compound, leading to the formation of more hydrophilic metabolites that are readily excreted. mdpi.comnih.govmdpi.com

Studies have identified four distinct glucuronoconjugates of this compound (MG1, MG2, MG3, and MG4) following incubation with liver S9 fractions from both humans and rats. These metabolites were characterized using techniques such as UPLC-MS and NMR spectroscopy. mdpi.comnih.govresearchgate.net

In humans, MG1 and MG4 were observed as the major glucuronide metabolites. In contrast, MG1 was identified as the predominant glucuronide in rats. mdpi.comnih.gov

Significant interspecies differences exist in the glucuronidation kinetics of this compound between humans and rats. In rats, glucuronidation is the primary metabolic pathway, accounting for over 73% of this compound's biotransformation. mdpi.comnih.gov The hepatic clearance (Vmax/Km) for glucuronidation in rats was found to be 20.08 µL/min/mg protein. mdpi.comnih.govresearchgate.net

Conversely, in humans, glucuronidation contributes to a smaller proportion of the metabolism, around 29.1%. mdpi.comnih.gov The hepatic clearance for glucuronidation in humans was 4.98 µL/min/mg protein. mdpi.comnih.govresearchgate.net These findings suggest that rats exhibit a significantly higher activity for glucuronidation compared to humans. mdpi.com

The following table summarizes the hepatic clearance values for glucuronidation:

SpeciesHepatic Clearance (Vmax/Km) for Glucuronidation (µL/min/mg protein)
Human4.98 mdpi.comnih.govresearchgate.net
Rat20.08 mdpi.comnih.govresearchgate.net

Sulfation Pathways of this compound

Sulfation represents another crucial phase II metabolic pathway for this compound, involving the conjugation of a sulfate (B86663) group to the molecule. mdpi.comnih.govresearchgate.net

Similar to glucuronidation, four sulfoconjugate metabolites (MS1, MS2, MS3, and MS4) of this compound have been identified after incubation with human and rat liver S9 fractions. These sulfoconjugates were also characterized through UPLC-MS and NMR spectroscopy. mdpi.comnih.govresearchgate.net In humans, one major sulfate metabolite was observed, while in rats, all four sulfoconjugates were present, though in smaller amounts. mdpi.commdpi.com

The sulfation kinetics of this compound also demonstrate species-specific variations. In humans, sulfation plays a more significant role in the biotransformation of this compound compared to glucuronidation, accounting for 43.6% of the metabolism. mdpi.comnih.gov The hepatic clearance (Vmax/Km) for sulfation in humans was 6.35 µL/min/mg protein. mdpi.comnih.govresearchgate.net

The following table summarizes the hepatic clearance values for sulfation:

SpeciesHepatic Clearance (Vmax/Km) for Sulfation (µL/min/mg protein)
Human6.35 mdpi.comnih.govresearchgate.net
Rat2.59 mdpi.comnih.govresearchgate.net

Biotransformation in Hepatic Fractions (S9 fractions)

In vitro studies utilizing human and rat liver S9 fractions have provided detailed insights into the biotransformation of this compound. These fractions, containing both microsomal and cytosolic enzymes, enable the assessment of phase I and phase II metabolic reactions. mdpi.comdntb.gov.ua

The kinetic studies performed with S9 fractions revealed that for both species, glucuronidation and sulfation of this compound best fit a substrate-inhibition model. mdpi.comresearchgate.net The maximal velocity rate (Vmax) for glucuronides was predominantly observed with MG1 in both species. For sulfates, Vmax was observed with MS1 in human fractions and MS4 in rat fractions. mdpi.comnih.gov

The differing metabolic profiles between human and rat S9 fractions highlight that while both glucuronidation and sulfation contribute to this compound's hepatic clearance in humans, glucuronidation is the dominant pathway in rats. mdpi.commdpi.com

Excretion Pathways of this compound and its Metabolites

The excretion of this compound and its biotransformed products is predominantly through biliary excretion, leading to higher concentrations of the compound and its metabolites in feces compared to urine. thegoodscentscompany.comnih.govnih.govwikidata.orgmitoproteome.orgmitoproteome.org This suggests that the hepato-biliary system plays a crucial role in the elimination of this compound and its conjugates. wikidata.orgmitoproteome.org

Studies conducted in rats following intraperitoneal administration of this compound have provided quantitative insights into its excretion profile. A substantial portion of the administered dose is eliminated in the feces, while only trace amounts are found in the urine. wikidata.org Specifically, less than 0.001% of the administered dose was detected in urine, whereas 9.7% was excreted in feces. wikidata.org Within the fecal excretion, the major form was unchanged this compound, accounting for 7.7% of the initial dose. wikidata.org Metabolites, primarily glucuronides and sulfates, were also present in feces, albeit in smaller proportions (0.6% as glucuronides and 1.4% as sulfates). wikidata.org The presence of native this compound in feces can be attributed to either direct biliary excretion or the deconjugation of glucuronides by enzymes like glucuronidase within the intestinal lumen. mitoproteome.org

This compound undergoes extensive metabolism, predominantly through glucuronidation and, to a lesser extent, sulfation, in both human and rat liver fractions. thegoodscentscompany.comnih.govwikidata.orguni.lu These conjugation reactions facilitate the elimination of the compound by increasing its water solubility. wikidata.org The glucuronide metabolites are primarily eliminated via the hepato-biliary system, contributing to their low levels observed in plasma, kidneys, and urine. wikidata.orgmitoproteome.org

Furthermore, this compound has been observed to accumulate in white adipose tissue. thegoodscentscompany.comnih.govnih.govwikidata.orgmitoproteome.orgmdpi.com This tissue accumulation suggests that adipose tissue may serve as a reservoir for the native form of this compound, potentially allowing for its slow release and prolonged presence within the organism before eventual elimination. nih.govwikidata.orgmitoproteome.orgmdpi.com

The following table summarizes the excretion percentages of this compound and its metabolites in rats after intraperitoneal administration:

Excretion PathwayFormPercentage of Administered Dose
FecesTotal9.7% wikidata.org
Unchanged this compound7.7% wikidata.org
Glucuronides0.6% wikidata.org
Sulfates1.4% wikidata.org
UrineTotal (this compound & metabolites)< 0.001% wikidata.org

Preclinical Investigations of Epsilon Viniferin

In Vitro Cellular Models for Epsilon-Viniferin Research

In vitro studies using specific cell lines have provided foundational insights into the molecular and cellular effects of ε-viniferin. These models allow for controlled investigations into the compound's influence on cell proliferation, differentiation, and response to stressors.

Research on vascular endothelial cells (VECs) has explored the effects of ε-viniferin on vascular function and health. nih.govresearchgate.net Studies have shown that ε-viniferin can enhance VEC proliferation through the generation of nitric oxide (NO). nih.govresearchgate.netmdpi.com It also protects these cells from oxidative stress by inhibiting increases in intracellular reactive oxygen species (ROS). nih.govresearchgate.netnih.gov In comparative studies, ε-viniferin was found to be more potent than its monomer, resveratrol (B1683913), in most of these effects. nih.govresearchgate.net

Investigations into wound repair mechanisms in VECs demonstrated that ε-viniferin treatment significantly stimulated wound healing after 24 hours of incubation. grape-resveratrol.org This effect is attributed to an increase in cell proliferation rather than cell migration. grape-resveratrol.org Furthermore, ε-viniferin, along with resveratrol and δ-viniferin, was shown to suppress H2O2-dependent reductions in cell viability and induce the expression of the antioxidant enzyme catalase. researchgate.net The protective mechanisms also involve the activation of endothelial nitric oxide synthase (eNOS) and the induction of sirtuin 1 (SIRT1) and heme oxygenase-1 (HO-1). mdpi.commdpi.com

Table 1: Summary of this compound Effects on Vascular Endothelial Cells (VECs)
EffectCell ModelKey FindingsReference
Cell Proliferation & Wound RepairVECs from porcine pulmonary arteriesEnhanced cell proliferation and wound repair, particularly after 24h treatment. grape-resveratrol.org Increased NO production rate in a time-dependent manner. mdpi.com grape-resveratrol.orgmdpi.com
Protection against Oxidative StressVECsPrevented H2O2-induced cell death and decreased ROS production at 10 and 20 µM. mdpi.com Suppressed increases in intracellular oxygen species. nih.govresearchgate.net nih.govresearchgate.netmdpi.com
Enzyme Activity & ExpressionVECsIncreased endothelial nitric oxide synthase (eNOS) phosphorylation. mdpi.com Inhibited angiotensin-converting enzyme (ACE) activity in vitro. nih.govresearchgate.net nih.govresearchgate.netmdpi.com
Comparative PotencyVECsDemonstrated greater potency than resveratrol in enhancing cell proliferation, NO generation, and protection against oxidative stress. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov

The 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis, the process of cell differentiation into mature adipocytes. imrpress.com Research using this model has shown that ε-viniferin effectively suppresses intracellular lipid accumulation during differentiation. jst.go.jp In comparative analyses, ε-viniferin demonstrated a stronger inhibitory effect on lipid accumulation than resveratrol. jst.go.jpnih.gov

Mechanistically, ε-viniferin was found to reduce the protein expression of key lipogenic factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and fatty acid synthase (FAS). jst.go.jp Conversely, it increased the expression of adipose triglyceride lipase (B570770) (ATGL), a lipolytic enzyme. jst.go.jp Notably, ε-viniferin treatment also enhanced the expression of adiponectin, a critical adipokine in metabolic regulation, and SIRT1, a protein involved in cellular metabolism. jst.go.jp These findings suggest that ε-viniferin promotes a more favorable adipocyte differentiation profile characterized by reduced lipid storage. jst.go.jp

Table 2: Effects of this compound on 3T3-L1 Preadipocyte Differentiation
EffectConcentrationKey FindingsReference
Triglyceride Accumulation25 and 50 µMSignificantly decreased triglyceride accumulation by -37% and -72%, respectively. nih.gov nih.gov
Lipid Accumulation2.5, 5, and 10 µMReduced lipid accumulation in a dose-dependent manner. nih.gov nih.gov
Protein Expression5 to 15 µMReduced expression of PPARγ and FAS; increased expression of ATGL, adiponectin, and SIRT1. jst.go.jp jst.go.jp
Comparative Effect5 to 15 µMMore effective at suppressing intracellular lipid accumulation than resveratrol at the same concentrations. jst.go.jp jst.go.jp

The effects of ε-viniferin have been investigated in various cancer cell lines, including osteosarcoma (HOS, U2OS) and non-small cell lung cancer (A549) cells. Studies have demonstrated that ε-viniferin exerts antiproliferative effects on these cell lines. nih.gov In A549 lung cancer cells, ε-viniferin has been shown to inhibit transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), migration, and invasion. researchgate.net This was associated with the downregulation of factors like vimentin, MMP2, Zeb1, Snail, and components of the SMAD signaling pathway. researchgate.net

Research comparing ε-viniferin with α-viniferin revealed differential effects depending on the cell line. For instance, while both compounds showed antiproliferative activity, α-viniferin had a higher effect on HOS cells, whereas a combination of the two had synergistic effects in A549 cells by inducing apoptosis through the modulation of p-AKT, cleaved PARP, and cleaved caspase-3 expression. nih.gov

Table 3: In Vitro Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeObserved EffectsReference
HOS, U2OSOsteosarcomaExhibited antiproliferative effects. nih.gov Induced apoptosis. nih.gov nih.govnih.gov
A549Non-Small Cell Lung CancerExhibited antiproliferative effects. nih.gov Inhibited TGF-β1-induced EMT, migration, and invasion. researchgate.net Induced apoptosis in combination with α-viniferin. nih.gov nih.govresearchgate.net

The neuroprotective potential of ε-viniferin has been studied using the human neuroblastoma SH-SY5Y cell line, often in models mimicking neurodegenerative diseases like Parkinson's disease. In a model where SH-SY5Y cells were exposed to the neurotoxin rotenone, ε-viniferin treatment demonstrated protective effects. nih.gov It was found to reduce cell apoptosis, decrease the production of reactive oxygen species, and restore mitochondrial homeostasis. nih.govnih.gov

The underlying mechanism for these neuroprotective effects involves the upregulation of SIRT3 expression. nih.gov This, in turn, promotes the deacetylation and nuclear localization of the transcription factor FOXO3. nih.govnih.gov The activation of this SIRT3/FOXO3 pathway by ε-viniferin helps to mitigate rotenone-induced neurotoxicity and maintain mitochondrial function, as evidenced by restored ATP production and reduced mitochondrial depolarization. nih.gov

Table 4: Neuroprotective Effects of this compound in SH-SY5Y Cell Models
ModelKey FindingsMechanism of ActionReference
Rotenone-induced Parkinson's disease modelReduced cell apoptosis, decreased ROS production, restored mitochondrial homeostasis, and increased ATP production. nih.govUpregulated SIRT3 expression, promoting FOXO3 deacetylation and nuclear localization. nih.govnih.gov nih.govnih.gov
6-hydroxydopamine (6-OHDA)-induced cytotoxicityProtected neuronal dopaminergic cells from cytotoxicity and apoptosis. nih.govInhibited 6-OHDA-induced DNA fragmentation. nih.gov nih.gov

The potential of ε-viniferin to counteract hepatic steatosis (fatty liver) has been investigated using the murine hepatocyte cell line AML-12. nih.govnih.gov In an in vitro model where hepatic steatosis was induced with palmitic acid, the effects of trans-ε-viniferin and its glucuronide metabolites were assessed. nih.govnih.gov While trans-ε-viniferin itself has shown protective capacities against hepatic steatosis in vivo, it is poorly bioavailable. nih.govnih.gov The in vitro studies aimed to determine if its metabolites possess anti-steatotic properties. nih.govnih.gov

Interestingly, one of the glucuronide metabolites, trans-ε-viniferin-2-glucuronide, was found to have triglyceride-lowering properties. nih.gov This metabolite was shown to act on de novo lipogenesis, fatty acid uptake, and triglyceride assembly. nih.gov These findings suggest that the metabolites of ε-viniferin, rather than the parent compound alone, may be responsible for the anti-steatotic effects observed in vivo. nih.govnih.gov The AML-12 cell line proved to be a valuable tool for this research as it did not metabolize trans-ε-viniferin, allowing for the direct study of its metabolites. nih.gov

Table 5: Effects of this compound and Metabolites in AML-12 Hepatic Steatosis Model
CompoundModelKey FindingsReference
trans-ε-viniferinPalmitic acid-treated AML-12 cellsAML-12 cells did not appear to metabolize the parent compound. nih.gov nih.gov
trans-ε-viniferin-2-glucuronide (metabolite)Palmitic acid-treated AML-12 cellsDemonstrated triglyceride-lowering properties. nih.gov nih.gov
Glucuronide metabolites (general)Palmitic acid-treated AML-12 cellsConsidered to be partly responsible for the in vivo anti-steatotic properties of the parent compound. nih.govnih.gov nih.govnih.gov

In Vivo Animal Models for this compound Efficacy Studies

Efficacy studies in various animal models have been conducted to validate the in vitro findings and explore the systemic effects of ε-viniferin. In spontaneously hypertensive rats (SHRs), treatment with ε-viniferin reduced systolic blood pressure and improved cardiac mass indexes, effects not observed with resveratrol at the tested dose. nih.gov In mouse models of obesity using a high-fat diet, ε-viniferin treatment led to reduced body weight and liver triglyceride levels, along with improved plasma insulin (B600854) and leptin levels. mdpi.commdpi.comnih.gov

In the context of cancer, ε-viniferin treatment resulted in a significant inhibition of tumor growth in nude mice bearing A549-cell xenografts. nih.gov Furthermore, in a rat model of severe acute liver failure, a combination of trans-resveratrol and ε-viniferin demonstrated a hepatoprotective effect by reducing oxidative stress and inflammation. nih.gov

Table 6: Summary of this compound Efficacy in In Vivo Animal Models
Animal ModelConditionKey Efficacy FindingsReference
Spontaneously Hypertensive Rats (SHRs)HypertensionReduced systolic blood pressure; improved whole cardiac and left ventricle mass indexes. nih.gov nih.gov
C57BL/6J mice on a high-fat dietObesityLowered body weight; decreased subcutaneous, epididymal, and retroperitoneal white adipose tissue weights. nih.gov Reduced liver triglyceride levels; improved plasma insulin and leptin levels. mdpi.com mdpi.comnih.gov
Nude mice with A549-cell xenograftsLung CancerSignificantly inhibited tumor growth compared to the control group. nih.gov nih.gov
Wistar rats with thioacetamide-induced liver failureAcute Liver FailureIn combination with resveratrol, exhibited a hepatoprotective effect, reduced oxidative stress markers (TBARS, SOD), and downregulated inflammatory markers (TNFα, iNOS, COX-2). nih.gov nih.gov

Anti-obesity and Metabolic Syndrome Models

This compound has demonstrated notable anti-obesity effects in preclinical studies. In murine 3T3-L1 adipocytes, this compound was found to significantly decrease triglyceride accumulation. mdpi.com At concentrations of 25 and 50 μM, it reduced triglyceride levels by 37% and 72%, respectively, proving to be more potent than its monomer, trans-resveratrol. mdpi.com

In vivo studies using high-fat diet-fed mouse models have further substantiated these findings. Administration of this compound has been shown to reduce fat accumulation and body weight. mdpi.comresearchgate.net One study found that incorporating 0.2% this compound into a high-fat diet for four weeks resulted in a lower body weight gain in mice compared to the control group. nih.gov Furthermore, this compound has been observed to reduce hepatic triglyceride levels, suggesting a beneficial role in mitigating fatty liver, a common comorbidity of obesity. mdpi.comnih.gov Another study demonstrated that oral administration of this compound to mice on a high-fat diet significantly reduced body weight compared to untreated animals. mdpi.com These anti-obesity and anti-inflammatory effects of this compound were also found to be more effective than those of trans-resveratrol in mice fed a high-fat diet. researchgate.net

ModelKey FindingsReference
Murine 3T3-L1 Adipocytes-37% and -72% reduction in triglyceride accumulation at 25 and 50 μM concentrations, respectively. mdpi.com
High-Fat Diet-Fed MiceReduced body weight gain. mdpi.com
High-Fat Diet-Fed MiceLowered hepatic triglyceride levels. mdpi.comnih.gov

Cardiovascular Disease Models (e.g., Spontaneously Hypertensive Rats)

The cardiovascular benefits of this compound have been investigated in spontaneously hypertensive rats (SHRs), a well-established model for human essential hypertension. In a study involving 15-week-old male stroke-prone SHRs, daily oral administration of this compound for three weeks led to a reduction in systolic blood pressure. mdpi.com Another study confirmed these findings, showing that a three-week treatment with this compound reduced systolic blood pressure and improved both the whole cardiac mass and left ventricle mass indexes in SHRs. tandfonline.comnih.gov In contrast, its monomer, resveratrol, did not produce the same blood pressure-lowering effects. tandfonline.comnih.gov Furthermore, this compound was found to inhibit angiotensin-converting enzyme (ACE) activity in vitro, suggesting a potential mechanism for its blood pressure-reducing effects. tandfonline.comnih.gov

ModelKey FindingsReference
Spontaneously Hypertensive Rats (SHRs)Reduced systolic blood pressure. mdpi.comtandfonline.comnih.gov
Spontaneously Hypertensive Rats (SHRs)Improved whole cardiac mass and left ventricle mass indexes. tandfonline.comnih.gov
In VitroInhibited angiotensin-converting enzyme (ACE) activity. tandfonline.comnih.gov

Tumor Xenograft and Metastasis Models

In the realm of oncology, this compound has shown promise in inhibiting cancer metastasis in preclinical models. tandfonline.com A study utilizing a metastatic mouse model with A549 human lung cancer cell xenografts demonstrated that this compound significantly inhibited lung metastasis. tandfonline.com Histological analysis of the lung tissue from these mice revealed a markedly decreased metastatic nodule area in the group treated with this compound compared to the control group. tandfonline.com The study also noted that vimentin, a marker for epithelial-mesenchymal transition (EMT), was suppressed by this compound treatment. tandfonline.com

Antimicrobial and Antibiofilm Models

This compound has been shown to possess antimicrobial and antibiofilm properties. researchgate.net Its activity against the Gram-positive bacterium Streptococcus pneumoniae has been evaluated, with a determined minimum inhibitory concentration (MIC) of 20 µM. researchgate.net Beyond inhibiting bacterial growth, this compound has also been effective in eradicating pre-established biofilms of S. pneumoniae. researchgate.netfrontiersin.org Treatment with this compound at its MIC and twice its MIC significantly reduced the number of viable, metabolically active bacteria within these biofilms. researchgate.netfrontiersin.org Scanning electron microscope analysis revealed that this compound treatment disrupts the membrane integrity of bacteria within the biofilm. researchgate.net

Model/OrganismKey FindingsReference
Streptococcus pneumoniaeMinimum Inhibitory Concentration (MIC) of 20 µM. researchgate.net
Streptococcus pneumoniae BiofilmSignificantly reduced viable bacteria in pre-established biofilms. researchgate.netfrontiersin.org
Streptococcus pneumoniae BiofilmDisrupted bacterial membrane integrity. researchgate.net

Bioavailability and Tissue Distribution in Animal Models

Studies in animal models have indicated that this compound has low oral bioavailability. nih.govnih.gov In mice, the oral bioavailability was estimated to be 0.771%. mdpi.com Despite this, it is absorbed and distributed to various organs. mdpi.com Following intraperitoneal administration in rats, this compound showed rapid and wide distribution in tissues. nih.gov

Higher concentrations of this compound were found in epididymal and retroperitoneal white adipose tissues compared to plasma, liver, or kidneys. nih.gov This suggests a bioaccumulation in white adipose tissues, which could act as a reservoir for the compound, allowing for a slow release and sustained presence in the body. nih.govnih.gov The concentration of this compound in adipose tissue has been consistently observed to be higher than in other tissues. mdpi.com

Animal ModelParameterFindingReference
MiceOral Bioavailability0.771% mdpi.com
Rats (Intraperitoneal Administration)Tissue DistributionRapid and wide distribution in tissues. nih.gov
Higher concentrations in white adipose tissue compared to plasma, liver, and kidneys. nih.gov

Identification of Active Metabolites in Preclinical Models

Following administration in animal models, this compound undergoes significant metabolism. mdpi.com The primary metabolites identified are glucuronide and sulphate conjugates. nih.govnih.gov In rats, after intraperitoneal injection, the highest concentrations of glucuronide metabolites were found in the liver, followed by plasma and kidneys, with only trace amounts detected in adipose tissues. nih.gov Sulpho-conjugates were found at very low levels in the liver, kidney, and plasma. nih.gov The extensive metabolism, mainly through glucuronidation, contributes to the low bioavailability of the parent compound. mdpi.com The significant health benefits observed in animals treated with this compound suggest that its metabolites are likely to possess biological activity. mdpi.com

Future Research Perspectives and Translational Potential of Epsilon Viniferin

Elucidation of Comprehensive Molecular Signaling Networks

While epsilon-viniferin has demonstrated a range of biological activities, a comprehensive understanding of the precise molecular signaling networks it modulates remains an area for extensive future research nih.govresearchgate.net. Studies indicate its ability to reduce reactive oxygen species (ROS) production and stimulate antioxidant enzymes like catalase and glutathione (B108866) peroxidase mdpi.com. It has also been observed to inhibit angiotensin-converting enzyme (ACE) activity in vitro, suggesting a role in blood pressure regulation mdpi.comchemfaces.com. Further research is needed to identify the specific metabolites involved in its biological effects and the mechanisms that justify these effects, particularly given its low oral bioavailability nih.govresearchgate.netmdpi.com. For instance, it has been shown to reduce protein expression of PPARγ and fatty acid synthase, which contribute to lipogenesis, and increase adipose triglyceride lipase (B570770), a lipolytic enzyme, in adipocytes jst.go.jp. Elucidating these detailed pathways will be critical for optimizing its therapeutic potential.

Exploration of Novel Therapeutic Targets for this compound

This compound's multi-faceted biological activities suggest it could be a promising multi-target candidate for various disorders researchgate.net. Its reported effects against inflammatory and oxidative stress, as well as its activity in cancer, obesity, vascular diseases, and neurodegeneration, highlight its broad therapeutic potential researchgate.net. For example, in cancer research, this compound has shown antiproliferative and apoptotic effects on cancer cells, including human hepatoma HepG2 cells and human colon cancer cells nih.gov. It has also demonstrated efficacy against osteosarcoma and non-small cell lung cancer cell lines researchgate.net. Further exploration is warranted to identify specific protein targets, enzyme interactions, and gene expression modulations that underpin these effects, potentially leading to novel drug development. Computational docking analyses have already begun to unveil interactions with target proteins associated with breast and prostate cancer, such as PTGS1, PTGS2, ESR1, SIRT1, SIRT3, SIRT5, AKT1, JAK2, BRAF, and NOS3 japsonline.com.

Synergistic Effects of this compound with Other Bioactive Compounds or Therapies

Investigating the synergistic effects of this compound with other bioactive compounds or conventional therapies represents a significant research avenue. This compound, when combined with resveratrol (B1683913), has shown enhanced neuroprotective potential, suggesting that the consumption of foods rich in both compounds could be a valuable nutritional intervention for neurodegenerative diseases nih.govunife.it. In cancer therapy, combining natural agents like this compound with first- or second-line treatments could offer promising strategies to overcome drug resistance and mitigate adverse effects through various molecular mechanisms researchgate.net. For instance, a combination of low-dose cisplatin (B142131) and this compound has been shown to be more effective in inducing apoptosis in C6 cells than single high-dose drug administration nih.gov. While some studies initially suggested synergy with vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA), further analysis indicated an antagonistic interaction with bacteriostatic action, suggesting it targets similar sites to vancomycin dntb.gov.uanih.gov. This highlights the importance of thorough investigation into combination effects.

Development of this compound-Enriched Functional Foods and Nutraceuticals

Given its beneficial health properties, this compound is considered a promising candidate for future functional foods or supplement foods aimed at managing chronic diseases nih.govresearchgate.netresearchgate.netdntb.gov.ua. Research is needed to overcome challenges such as its low bioavailability and high metabolism when absorbed orally nih.govresearchgate.netmdpi.com. Strategies to enhance its stability and bioavailability, potentially through encapsulation or novel delivery systems, are critical for its successful incorporation into nutraceuticals researchgate.net. Studies are already exploring its potential for obesity management as a nutraceutical nih.govresearchgate.net.

Advancing Preclinical Research to Bridge to Clinical Investigations

A crucial step for this compound's translational potential involves advancing preclinical research to facilitate human clinical investigations. While numerous in vitro and in vivo animal studies have demonstrated its beneficial effects on conditions like obesity, type 2 diabetes, dyslipidemias, hypertension, and fatty liver, further animal model research is needed to confirm these effects and determine the responsible metabolites nih.govresearchgate.netmdpi.com. Following this, human studies should be addressed to validate its efficacy and safety for use in obesity management or as a component of functional foods nih.govresearchgate.netdntb.gov.ua. Pharmacokinetic studies in mice have already provided a basis for evaluating its preclinical and clinical applications, showing that it can be quantified in plasma after various administration routes nih.gov.

Identification of Novel this compound Derivatives for Enhanced Bioactivity

This compound is a resveratrol dimer, and like other stilbenoids, it can undergo various structural modifications researchgate.netacs.org. Future research should focus on identifying and synthesizing novel this compound derivatives or analogs that exhibit enhanced bioactivity, improved bioavailability, or more targeted therapeutic effects. Understanding the structure-activity relationships of this compound and its related oligomers is key to developing more potent and effective compounds. For instance, this compound has shown to be more effective than its monomer, resveratrol, in improving vascular endothelial cell functions and heart health in some studies researchgate.netchemfaces.com. Differences in structural or functional groups among viniferin (B1239022) compounds have been shown to contribute to variations in their antimicrobial activity frontiersin.org.

Role of this compound in Plant Defense Mechanisms and Agrochemical Applications

This compound, as a stilbenoid, is a secondary metabolite synthesized by plants, particularly grapevines, as a defense mechanism against microbial attacks, toxins, infections, and UV radiation mdpi.comgoogle.com. Its role as a phytoalexin is significant, and research into its induction in plants in response to stressors offers insights into natural plant resistance google.comacs.orgmdpi.com. Future research can explore the potential of this compound and its related stilbenes as natural fungicides or biopesticides in agrochemical applications, offering sustainable alternatives to synthetic chemicals frontiersin.orgacs.orgmdpi.comipb.pt. For example, stilbene-enriched extracts from Vitis vinifera waste, including this compound, have shown efficacy against Plasmopara viticola, a devastating grapevine disease acs.orgmdpi.com.

Q & A

Basic Research Questions

Q. How can epsilon-viniferin be reliably identified and quantified in plant tissues?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) for structural confirmation. For quantification, UV-C irradiation of plant tissues (e.g., grapevine leaves or berries) induces phytoalexin production, followed by extraction with polar solvents (e.g., methanol/water). Calibrate with authentic standards, and validate using retention times, UV spectra, and MS fragmentation patterns .

Q. What is the role of this compound in plant defense mechanisms?

  • Methodological Answer : this compound functions as a phytoalexin, synthesized in response to biotic (e.g., Botrytis cinerea infection) or abiotic (e.g., UV-C) stress. Experimental protocols involve pathogen inoculation or UV treatment of plant tissues, followed by time-course HPLC analysis to monitor accumulation. Compare concentrations in resistant vs. susceptible Vitis species to correlate with disease resistance .

Q. What standardized assays evaluate this compound's antioxidant capacity?

  • Methodological Answer :

  • Nonpolar systems : Measure inhibition of β-carotene bleaching in oil/water emulsions to assess lipoperoxyl radical scavenging.
  • Polar systems : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to quantify superoxide anion (O₂⁻) scavenging in dimethyl sulfoxide (DMSO).
    Partition coefficients (log P) between octanol/water can explain differential efficacy across media .

Advanced Research Questions

Q. How does this compound differentially inhibit cytochrome P450 (CYP) enzymes compared to resveratrol?

  • Methodological Answer : Conduct competitive inhibition assays using human liver microsomes or recombinant CYP isoforms (e.g., CYP1A1, CYP3A4). Determine inhibition constants (Ki) via Lineweaver-Burk plots. This compound exhibits lower Ki values (0.5–20 μM) than resveratrol, suggesting stronger binding affinity. Use fluorogenic substrates (e.g., ethoxyresorufin for CYP1A1) for real-time kinetic analysis .

Q. What experimental designs validate synergistic effects between this compound and antibiotics against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combine this compound (sub-MIC doses) with vancomycin and measure bacteriostatic effects via time-kill curves. Use agar diffusion assays to confirm reduced biofilm formation. Transcriptomic analysis (RNA-Seq) can identify pathways affected by synergy .

Q. How can computational approaches predict this compound's bioactivity against viral targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against viral proteins (e.g., SARS-CoV-2 main protease). Validate with molecular dynamics simulations to assess binding stability. Compare docking scores (e.g., -6.96 kcal/mol for COVID-19 targets) and inhibition constants (e.g., 7.90 μM) with experimental IC₅₀ values .

Q. What structural variants of this compound exist, and how do they influence bioactivity?

  • Methodological Answer : Compare this compound with isomers like delta-viniferin using NMR and HPLC-MS. Isolate variants from stressed grapevine tissues or via enzymatic dimerization (e.g., fungal laccase-mediated oxidation of resveratrol). Assess differential antifungal activity via spore germination assays .

Q. What methodologies optimize pharmacokinetic studies of this compound in animal models?

  • Methodological Answer : Administer this compound orally or intravenously to rodents and collect plasma samples at timed intervals. Quantify using LC-MS/MS with deuterated internal standards. Calculate bioavailability, half-life, and tissue distribution. For mechanistic insights, use knockout models (e.g., CYP-deficient mice) to study metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epsilon-viniferin
Reactant of Route 2
Epsilon-viniferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.